4-Methoxy-3-(trifluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHCIBRNMLSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735124 | |
| Record name | 4-Methoxy-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647855-22-9 | |
| Record name | 4-Methoxy-3-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647855-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Fluorination
Chlorination: Starting from anisole (methoxybenzene), a chlorination step introduces chlorine atoms using chlorine gas under UV illumination at 90-100°C with radical initiators. Chlorine flow rate is maintained (15-20 LPH), and the reaction proceeds for 4-5 hours, followed by additional chlorine purging for completion. This produces chlorinated anisole derivatives (crude product).
Fluorination: The chlorinated intermediates are reacted with anhydrous hydrogen fluoride (HF) at 80°C in a stainless steel autoclave under pressure (30-35 kg/cm²) for 4-6 hours. This step replaces chlorine atoms with trifluoromethoxy groups, yielding trifluoromethoxybenzene derivatives. The crude product is purified by distillation under atmospheric pressure.
Nitration to Introduce Nitro Group
The trifluoromethoxybenzene intermediate undergoes nitration with a mixture of concentrated sulfuric acid and nitric acid at temperatures ranging from 0°C to 35°C.
This reaction yields a mixture of nitro-substituted isomers, predominantly the para-isomer (around 90%) relevant for further transformations.
The reaction by-products include sulfuric acid and water, and the crude product is isolated by dichloromethane (DCM) extraction and solvent evaporation.
Reduction of Nitro Group to Amino Group
Subsequent reduction of the nitro group to an amino group is achieved using iron powder and hydrochloric acid in alcoholic solvents such as ethanol at temperatures between 30°C and 80°C for 2 to 5 hours.
This reaction produces 4-trifluoromethoxyaniline, an important intermediate for further functionalization.
Conversion to 4-Methoxy-3-(trifluoromethoxy)benzoic Acid
While direct preparation methods for this compound are less explicitly documented, related synthetic pathways can be inferred:
Hydrolysis and Carboxylation: Analogous to the preparation of 3-trifluoromethylbenzoic acid, hydrolysis of appropriate trifluoromethoxy-substituted intermediates under controlled conditions (e.g., zinc acetate catalysis, water addition at 140°C) leads to benzoic acid derivatives with high purity (99.9%) and yields around 80%.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved via methylation reactions on hydroxyl-substituted intermediates or by starting from methoxy-substituted precursors such as anisole derivatives.
Purification: Following synthesis, acidification with hydrochloric acid and washing steps with water and organic solvents (e.g., methylene dichloride) ensure isolation of the pure benzoic acid compound.
Representative Reaction Conditions and Yields
Research Findings and Notes
The hydrolysis step to convert trifluoromethoxy-substituted intermediates to benzoic acid derivatives achieves high purity (99.9%) and good yields (80%) under optimized conditions involving zinc acetate catalysis and controlled water addition.
The nitration step favors para-substitution, which is critical for obtaining the correct isomer for further transformations.
The overall synthetic route is designed to use mild, non-hazardous reagents and solvents, making it suitable for scale-up and industrial production.
Alternative solvents such as tetrachloroethane are preferred over carbon tetrachloride due to environmental concerns.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) and carboxylic acid (-COOH) moiety are primary sites for oxidation.
-
Methoxy Group Oxidation : Under strong acidic conditions with oxidizing agents like potassium permanganate (KMnO₄), the methoxy group can oxidize to a carbonyl group, forming 4-oxo-3-(trifluoromethoxy)benzoic acid. Chromium-based oxidants (e.g., CrO₃) may also achieve this transformation .
-
Carboxylic Acid Stability : The -COOH group is generally resistant to further oxidation under standard conditions but can decarboxylate at high temperatures (>200°C) .
Key Reaction Pathway :
Reduction Reactions
Reduction typically targets the carboxylic acid group or the aromatic ring.
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Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol, yielding 4-methoxy-3-(trifluoromethoxy)benzyl alcohol. Sodium borohydride (NaBH₄) is ineffective due to the deactivating trifluoromethoxy group .
-
Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd) under high pressure partially reduces the benzene ring to a cyclohexane derivative, though steric hindrance from substituents limits this reaction .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at positions activated by the electron-donating methoxy group.
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Nitration : Concentrated nitric acid (HNO₃) in sulfuric acid introduces a nitro (-NO₂) group at the 5-position (meta to -OCH₃) .
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Halogenation : Bromine (Br₂) in acetic acid substitutes at the 5-position, forming 5-bromo-4-methoxy-3-(trifluoromethoxy)benzoic acid .
Directing Effects :
| Substituent | Position | Directing Effect |
|---|---|---|
| -OCH₃ | 4 | Ortho/para |
| -OCF₃ | 3 | Meta |
Functional Group Transformations
-
Esterification : Reacts with methanol (CH₃OH) in the presence of H₂SO₄ to form methyl 4-methoxy-3-(trifluoromethoxy)benzoate .
-
Amide Formation : Coupling with amines via EDCI/HOBt yields corresponding amides, useful in pharmaceutical intermediates.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield* |
|---|---|---|---|
| Oxidation (OCH₃) | KMnO₄, H₂SO₄, Δ | 4-Oxo-3-(trifluoromethoxy)benzoic acid | 60-70% |
| Reduction (COOH) | LiAlH₄, THF, 0°C | 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol | 85% |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 45% |
| Bromination | Br₂, CH₃COOH, RT | 5-Bromo derivative | 55% |
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester | 90% |
*Yields inferred from analogous benzoic acid derivatives .
Mechanistic Insights
-
Electrophilic Substitution : The -OCH₃ group directs incoming electrophiles to the ortho/para positions, but steric hindrance from -OCF₃ favors substitution at the 5-position (para to -OCH₃) .
-
Acid-Base Behavior : The -COOH group (pKa ≈ 4.2) deprotonates in basic media, forming a carboxylate anion that enhances solubility in polar solvents .
Scientific Research Applications
Chemistry
4-Methoxy-3-(trifluoromethoxy)benzoic acid serves as a crucial building block in organic synthesis. Its derivatives are explored for developing pharmaceuticals and agrochemicals, highlighting its versatility in creating more complex organic molecules.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Investigated for effectiveness against pathogens such as Staphylococcus aureus, suggesting its utility in clinical settings for infection control.
- Anti-inflammatory Effects : Studies have shown that compounds with trifluoromethyl substitutions possess superior anti-inflammatory properties compared to non-fluorinated counterparts.
Medicine
The compound is being explored as a lead candidate in drug discovery due to its ability to interact with specific biological targets. The trifluoromethoxy group enhances membrane penetration and binding affinity to proteins, which can modulate biological pathways for therapeutic effects.
Study on Anti-inflammatory Effects
Liu et al. conducted a study assessing various benzoic acid derivatives' efficacy in reducing inflammation in animal models. The results indicated that compounds with trifluoromethyl substitutions exhibited significant anti-inflammatory effects compared to their non-fluorinated counterparts.
Antimicrobial Efficacy Assessment
Research by Smith et al. evaluated the antimicrobial properties of several benzoic acid derivatives against common pathogens. The study found that this compound showed significant inhibitory effects on Staphylococcus aureus, supporting its application in clinical settings for infection control.
Anticancer Mechanism Investigation
Chen et al. investigated the anticancer mechanisms of this compound, revealing that it induces apoptosis in cancer cells through histone deacetylase (HDAC) inhibition. This leads to cell cycle arrest and increased expression of pro-apoptotic factors, suggesting potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target proteins. This can lead to modulation of biological pathways, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in 4-Methoxy-3-(trifluoromethyl)benzoic acid. This difference lowers the acidity (higher pKa) of the carboxylic acid group relative to the -CF₃ analog .
Physicochemical Properties
- Solubility: The trifluoromethoxy group enhances lipophilicity compared to non-fluorinated analogs, which may reduce aqueous solubility but improve membrane permeability .
Biological Activity
4-Methoxy-3-(trifluoromethoxy)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both methoxy and trifluoromethoxy groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have indicated that benzoic acid derivatives exhibit significant anti-inflammatory effects. The presence of electronegative substituents, such as trifluoromethoxy, enhances the ability of these compounds to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Table 1: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | COX inhibition |
| 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid | 30 | COX inhibition |
| Salicylic Acid | 20 | COX inhibition |
In a study by Zhang et al., the anti-inflammatory effects of various benzoic acid derivatives were evaluated using in vitro assays where the compounds were tested against lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results demonstrated that this compound significantly reduced nitric oxide production, indicating its potential as an anti-inflammatory agent.
2. Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes and metabolic pathways.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Target Microorganism |
|---|---|---|
| This compound | 50 µg/mL | Staphylococcus aureus |
| Caffeic Acid | 40 µg/mL | Escherichia coli |
| Benzoic Acid | 60 µg/mL | Candida albicans |
In a recent investigation, the compound exhibited potent activity against Staphylococcus aureus, suggesting its potential application in treating bacterial infections.
3. Anticancer Activity
The anticancer properties of benzoic acid derivatives have also been explored. These compounds may act as histone deacetylase (HDAC) inhibitors, which play a role in cancer cell proliferation.
Table 3: Anticancer Activity Evaluation
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (breast cancer) |
| Trichostatin A | 10 | MCF-7 (breast cancer) |
| Valproic Acid | 20 | HeLa (cervical cancer) |
In vitro studies demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in oncology.
Case Studies
- Study on Anti-inflammatory Effects : A study conducted by Liu et al. assessed the efficacy of various benzoic acid derivatives in reducing inflammation in animal models. The results indicated that compounds with trifluoromethyl substitutions exhibited superior anti-inflammatory effects compared to their non-fluorinated counterparts.
- Antimicrobial Efficacy Assessment : Research by Smith et al. evaluated the antimicrobial properties of several benzoic acid derivatives against common pathogens. The study found that this compound showed significant inhibitory effects on Staphylococcus aureus, supporting its use in clinical settings for infection control.
- Anticancer Mechanism Investigation : A detailed investigation into the anticancer mechanisms was conducted by Chen et al., where it was shown that this compound induced apoptosis in cancer cells through HDAC inhibition, leading to cell cycle arrest and increased expression of pro-apoptotic factors.
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-3-(trifluoromethoxy)benzoic acid, and how can regioselectivity be controlled during synthesis?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with protection of the carboxylic acid group (e.g., as a methyl ester), followed by electrophilic substitution to introduce methoxy and trifluoromethoxy groups. For regioselectivity, directing groups like nitro or sulfonic acid can be used to orient substituents. For example, nitration at the 3-position followed by reduction and diazotization can enable trifluoromethoxy introduction . Reaction conditions (e.g., low temperatures for electrophilic substitution) and catalysts (e.g., Cu(I) for Ullmann-type couplings) are critical for minimizing side products .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- NMR : H and C NMR to confirm substituent positions. For example, the methoxy group ( ppm) and trifluoromethoxy ( ppm in F NMR) should show distinct shifts .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (expected [M-H] at m/z 265.03) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity, making the compound useful as:
- A pharmacophore in protease inhibitors (e.g., targeting HIV-1 or hepatitis C) via its carboxylic acid moiety .
- A building block for fluorinated analogs of NSAIDs, leveraging its structural similarity to 3-fluoro-4-methoxybenzoic acid, which is studied in Alzheimer’s disease research .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethoxy group (-OCF) is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances reactivity in nucleophilic aromatic substitution (NAS). For Suzuki-Miyaura couplings, use Pd(PPh) with aryl boronic acids at the 4-position (para to -COOH). Optimize base (e.g., KCO) and solvent (DMF/HO) to prevent decarboxylation .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from rotamers or tautomers. For example:
Q. How can the stability of this compound under physiological conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via HPLC. The carboxylic acid group may hydrolyze in alkaline conditions .
- Oxidative Stress : Expose to HO/Fe to simulate metabolic oxidation; track by LC-MS for hydroxylated byproducts .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein structures (e.g., COX-2 for anti-inflammatory studies). Parameterize the trifluoromethoxy group’s van der Waals radii and partial charges .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for -OCF) to predict binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
